molecular formula C19H27NO3 B602118 溴化异丙托溴铵杂质 E CAS No. 183626-76-8

溴化异丙托溴铵杂质 E

货号 B602118
CAS 编号: 183626-76-8
分子量: 317.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ipratropium Bromide Impurity E is used in Ipratropium Bromide impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ipratropium Bromide and its related formulations .


Synthesis Analysis

A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column (150 x 4.6 mm, 3.5 μm). The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .


Molecular Structure Analysis

The molecular formula of Ipratropium Bromide Impurity E is C19H27NO3 . The molecular weight is 317.42 .

科学研究应用

分析表征和稳定性指标

降解产物的分析分离和表征:一项研究开发了一种精确的 LC-MS/MS 方法,用于定量测定药物制剂中溴化异丙托溴铵的杂质和降解产物。该方法根据 ICH 指南进行验证,强调了识别杂质谱以确保药物稳定性和功效的重要性 Rasheed 和 Ahmed,2017

药效学评估

表征和药效学评估:研究重点是生成具有持续释放特性的可吸入溴化异丙托溴铵颗粒,突出了药物递送系统中的创新方法。这项研究展示了通过工程化药物颗粒增强治疗效果的潜力 Taylor、Hickey 和 VanOort,2006

分光光度法和电位法分析

使用分光光度法测定:本研究提出了一种灵敏的分光光度法,用于测定药物产品中的溴化异丙托溴铵,展示了分析化学在质量控制和保证过程中的关键作用 Hassan,2000

使用 PVC 膜电极的电位法测定:一种利用 PVC 膜电极进行溴化异丙托溴铵电位法测定的新方法,强调了制药行业对创新分析技术的需求 Hassouna 和 Elsuccary,2008

肺部给药系统

用于吸入的工程颗粒:通过 PLA 喷雾涂层方法开发缓释颗粒及其在豚鼠中的药效学评估说明了肺部给药系统的进步。这项研究提供了在呼吸系统疾病中提高给药效率的潜力的见解 Taylor、Hickey 和 VanOort,2006

作用机制

Target of Action

Ipratropium Bromide Impurity E, like Ipratropium, is an anticholinergic agent . Its primary targets are the muscarinic receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bronchi of the lungs .

Mode of Action

Ipratropium Bromide Impurity E inhibits muscarinic receptors , leading to bronchial smooth muscle relaxation and bronchodilation . It achieves this by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve . This interaction with its targets results in a reduction in acetylcholine-mediated vagal tone .

Biochemical Pathways

The inhibition of muscarinic receptors disrupts the normal biochemical pathways mediated by acetylcholine. This disruption leads to a decrease in bronchial smooth muscle tone, resulting in bronchodilation . The downstream effects include improved airflow and relief from symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Ipratropium Bromide Impurity E, similar to Ipratropium, is commonly administered through inhalation . This method allows the compound to produce a local effect without significant systemic absorption . Ipratropium has a short half-life of about 1.6 hours , suggesting that Ipratropium Bromide Impurity E may have similar ADME properties.

Result of Action

The primary result of Ipratropium Bromide Impurity E’s action is the relaxation of bronchial smooth muscles and bronchodilation . This leads to improved airflow and relief from symptoms related to bronchospasm in conditions like COPD .

安全和危害

Ipratropium bromide, the parent compound of Impurity E, may be harmful if swallowed. It may cause eye irritation. Common adverse effects include headache, nausea, and dry mouth .

生化分析

Biochemical Properties

Ipratropium Bromide Impurity E, like its parent compound, is likely to interact with various biomolecules in the body. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied .

Cellular Effects

Given its structural similarity to Ipratropium Bromide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Ipratropium Bromide Impurity E are not well-characterized. Ipratropium Bromide is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . It is plausible that Ipratropium Bromide Impurity E may follow similar metabolic pathways.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ipratropium Bromide Impurity E involves the reaction of Ipratropium Bromide with a suitable reagent to introduce a specific impurity. The reaction conditions should be optimized to ensure high yield and purity of the impurity product.", "Starting Materials": [ "Ipratropium Bromide", "Suitable reagent" ], "Reaction": [ "Dissolve Ipratropium Bromide in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable quenching agent", "Isolate the impurity product by suitable purification techniques such as chromatography or crystallization", "Characterize the impurity product by suitable analytical techniques such as NMR, IR, and MS" ] }

CAS 编号

183626-76-8

分子式

C19H27NO3

分子量

317.43

纯度

> 95%

数量

Milligrams-Grams

同义词

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。